molecular formula C9H11BO4 B15262092 5,6-Dimethoxy-1,3-dihydro-2,1-benzoxaborol-1-ol

5,6-Dimethoxy-1,3-dihydro-2,1-benzoxaborol-1-ol

Cat. No.: B15262092
M. Wt: 193.99 g/mol
InChI Key: XBMUEPZEBNAJGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6-Dimethoxy-1,3-dihydro-2,1-benzoxaborol-1-ol is an organoboron compound with the molecular formula C₉H₁₁BO₄ and a molecular weight of 193.99 g/mol . This compound is known for its unique structure, which includes a benzoxaborole ring system. It is primarily used in research settings and has various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dimethoxy-1,3-dihydro-2,1-benzoxaborol-1-ol typically involves the reaction of appropriate boronic acids or esters with methoxy-substituted benzene derivatives under controlled conditions . The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the benzoxaborole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethoxy-1,3-dihydro-2,1-benzoxaborol-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield boronic acids, while substitution reactions can produce a variety of functionalized benzoxaborole derivatives .

Scientific Research Applications

5,6-Dimethoxy-1,3-dihydro-2,1-benzoxaborol-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,6-Dimethoxy-1,3-dihydro-2,1-benzoxaborol-1-ol involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-Dimethoxy-1,3-dihydro-2,1-benzoxaborol-1-ol is unique due to its methoxy substituents, which can influence its reactivity and biological activity. These substituents can enhance the compound’s solubility and stability, making it a valuable tool in research and industrial applications .

Properties

Molecular Formula

C9H11BO4

Molecular Weight

193.99 g/mol

IUPAC Name

1-hydroxy-5,6-dimethoxy-3H-2,1-benzoxaborole

InChI

InChI=1S/C9H11BO4/c1-12-8-3-6-5-14-10(11)7(6)4-9(8)13-2/h3-4,11H,5H2,1-2H3

InChI Key

XBMUEPZEBNAJGQ-UHFFFAOYSA-N

Canonical SMILES

B1(C2=CC(=C(C=C2CO1)OC)OC)O

Origin of Product

United States

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